5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one
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Overview
Description
5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidinone core via a methylsulfanyl linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
Scientific Research Applications
5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents on the phenyl ring or the pyrimidinone core. Examples include:
- 5-methyl-6-[[3-(fluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one
- 5-methyl-6-[[3-(methoxyphenyl)methylsulfanyl]-1H-pyrimidin-2-one
Uniqueness
The presence of the trifluoromethyl group in 5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it a valuable subject for further research and development.
Properties
IUPAC Name |
5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-8-6-17-12(19)18-11(8)20-7-9-3-2-4-10(5-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYQMDKNTNOJTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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